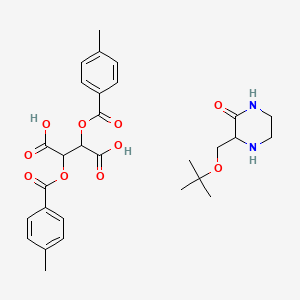
(R)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a tert-butoxymethyl group and a di-p-toluoyl-L-tartrate moiety. Its distinct configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate typically involves multiple steps, starting with the preparation of the piperazine ring. The tert-butoxymethyl group is introduced through a substitution reaction, followed by the addition of the di-p-toluoyl-L-tartrate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations include the optimization of reaction times, solvent selection, and purification methods to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonylpiperazine: A related compound with a different functional group.
Di-p-toluoyl-L-tartaric acid: A component of the compound, used in various chemical applications.
Uniqueness
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C29H36N2O10 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C20H18O8.C9H18N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-9(2,3)13-6-7-8(12)11-5-4-10-7/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7,10H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
VMGDWHWYIRPJGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C)(C)OCC1C(=O)NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















